molecular formula C6H4ClFN4 B2769279 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1610021-35-6

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2769279
CAS No.: 1610021-35-6
M. Wt: 186.57
InChI Key: OVCHFXFAEOICMD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with a suitable halogenated pyrimidine derivative. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the halogenated pyrimidine . The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidines often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific halogen substitutions, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .

Properties

IUPAC Name

5-chloro-6-fluoropyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHFXFAEOICMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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